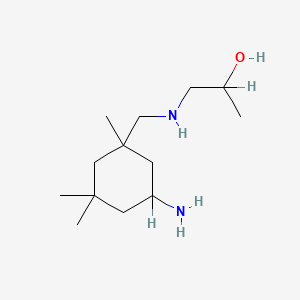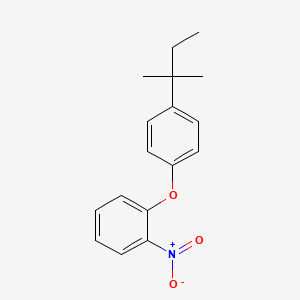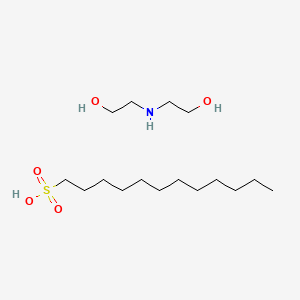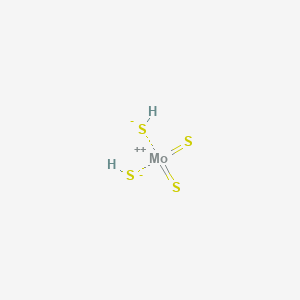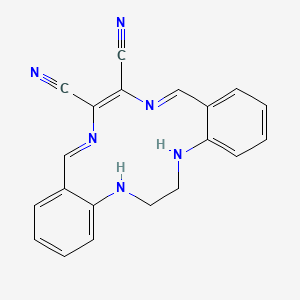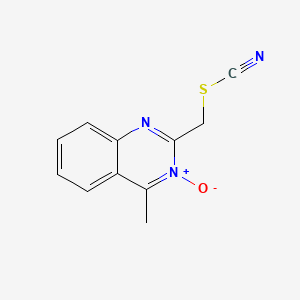
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate is a chemical compound with the molecular formula C11H9N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate typically involves the reaction of quinazoline derivatives with thiocyanate reagents. One common method includes the reaction of 2-aminobenzamide with carbon disulfide and methyl iodide, followed by oxidation to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar core structure.
Quinoline: Another heterocyclic compound with related biological activities.
Indole: A structurally similar compound with diverse biological applications.
Uniqueness: (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl thiocyanate is unique due to its specific substitution pattern and the presence of the thiocyanate group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .
Properties
CAS No. |
6327-41-9 |
|---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C11H9N3OS/c1-8-9-4-2-3-5-10(9)13-11(14(8)15)6-16-7-12/h2-5H,6H2,1H3 |
InChI Key |
HODITGRKQBVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


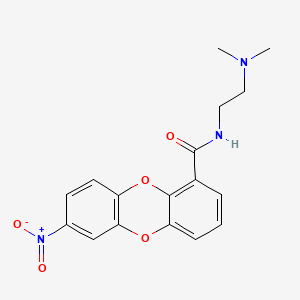

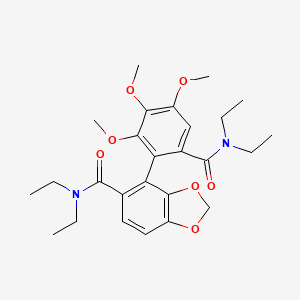
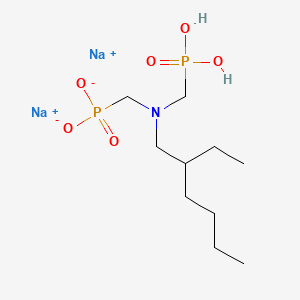
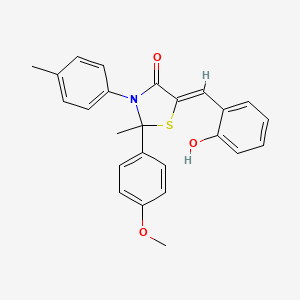
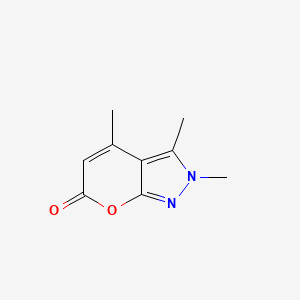
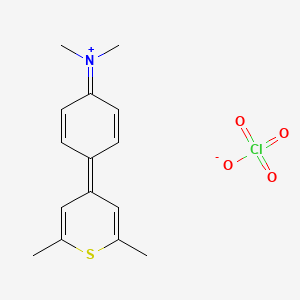
![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
